1H-indole-2,4,6-tricarboxylic acid
Description
Significance of the Indole (B1671886) Heterocycle in Chemical Sciences
The indole ring system, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and a five-membered pyrrole (B145914) ring, is a cornerstone of chemical and biological sciences. wikipedia.orgnih.gov First synthesized from oxindole (B195798) by Adolf von Baeyer in 1866, the indole scaffold is a prevalent feature in a vast array of natural products and synthetic molecules. nih.gov Its structural planarity and π-excessive electron nature, arising from the delocalization of ten π-electrons over the bicyclic system, endow it with distinct chemical reactivity, making it a frequent participant in electrophilic substitution reactions. youtube.com
The significance of the indole heterocycle is underscored by its presence in fundamental biological molecules. The essential amino acid tryptophan contains an indole moiety, which serves as the metabolic precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. nih.gov This structural motif is also integral to numerous complex alkaloids, which exhibit a wide spectrum of pharmacological activities. nih.gov Consequently, the indole nucleus is considered a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of novel therapeutic agents for conditions ranging from cancer and infections to neurological disorders. nih.govnih.gov
Overview of Indole Carboxylic Acids as Advanced Synthetic Scaffolds
Indole carboxylic acids, which are indole rings substituted with one or more carboxyl groups (-COOH), serve as highly versatile and advanced scaffolds in organic synthesis. The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. These derivatives are not merely synthetic intermediates but are often key components of biologically active molecules themselves.
Unique Structural Features and Academic Relevance of 1H-Indole-2,4,6-Tricarboxylic Acid
This compound is a specific polyfunctionalized indole derivative. Its structure is defined by an indole core with carboxylic acid groups attached at positions 2, 4, and 6. The presence of three carboxyl groups imparts significant acidity and is expected to increase its polarity and solubility in polar solvents. wikipedia.org
| Property | Data |
| Molecular Formula | C₁₁H₇NO₆ |
| Molecular Weight | 249.176 g/mol |
| CAS Number | 1000341-50-3 |
| Predicted pKa | 3.20 ± 0.30 |
| Predicted Density | 1.786 ± 0.06 g/cm³ |
| Predicted Boiling Point | 724.2 ± 60.0 °C |
Table 1: Physicochemical Properties of this compound. Data sourced from.
Detailed, peer-reviewed research focusing specifically on the synthesis and characterization of this compound is limited in publicly accessible literature. However, its synthesis would logically involve multi-step procedures starting from simpler, substituted indoles. wikipedia.org General synthetic methodologies for introducing carboxyl groups or their precursors (like formyl or cyano groups) onto an indole ring include electrophilic substitution reactions such as the Vilsmeier-Haack reaction (to introduce formyl groups) and subsequent oxidation, or transition-metal-catalyzed coupling reactions like the Buchwald-Hartwig coupling to introduce functionalized substituents. wikipedia.org The academic relevance of this particular compound lies in its potential as a highly functionalized building block. The three distinct carboxylic acid groups offer multiple points for derivatization, allowing for the synthesis of complex, three-dimensional structures, potentially for applications in materials science as organic linkers in metal-organic frameworks (MOFs) or in medicinal chemistry as scaffolds for creating novel drugs with specific receptor-binding profiles.
Research Gaps and Future Directions in Polycarboxylic Indole Chemistry
While the chemistry of monofunctionalized indoles is well-established, the exploration of polycarboxylic indoles remains a developing area with significant research gaps and opportunities. A primary challenge lies in the regioselective synthesis of specific isomers. The introduction of multiple electron-withdrawing carboxylic acid groups deactivates the indole ring, often requiring harsher reaction conditions and making subsequent functionalizations difficult to control.
Future research is directed towards the development of more efficient and selective synthetic methodologies. This includes the use of modern transition-metal-catalyzed C-H activation and functionalization reactions to directly install carboxyl groups at desired positions with high precision. nih.gov Multicomponent reactions (MCRs) are also emerging as a powerful tool for the one-pot synthesis of complex, polyfunctionalized indole derivatives from simple precursors. There is a significant opportunity to explore the unique properties and applications of specific polycarboxylic indoles like this compound. Investigating their coordination chemistry with metal ions could lead to new catalysts or functional materials. Furthermore, their potential as scaffolds for developing novel pharmaceuticals is largely untapped, offering a promising frontier for medicinal chemists to design molecules with novel modes of action and improved therapeutic properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indole-2,4,6-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO6/c13-9(14)4-1-6(10(15)16)5-3-8(11(17)18)12-7(5)2-4/h1-3,12H,(H,13,14)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOFZQNDOANLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C=C(N2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646949 | |
| Record name | 1H-Indole-2,4,6-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-50-3 | |
| Record name | 1H-Indole-2,4,6-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1h Indole 2,4,6 Tricarboxylic Acid
Retrosynthetic Analysis of the 1H-Indole-2,4,6-Tricarboxylic Acid Framework
A retrosynthetic analysis of this compound reveals several potential disconnection pathways, each corresponding to a major indole (B1671886) synthesis strategy. The primary challenge in any approach is the management of three deactivating carboxyl groups, which can impede key bond-forming reactions and may be susceptible to decarboxylation under harsh conditions.
Key retrosynthetic disconnections can be visualized as follows:
Fischer Indole Synthesis Approach: This pathway involves the disconnection of the N1-C2 and C3a-C7a bonds. This leads back to two key precursors: (3,5-dicarboxyphenyl)hydrazine and a pyruvic acid derivative, such as 2-oxomalonic acid , to provide the C2-carboxylic acid. The viability of this route is contingent on the stability of the hydrazine (B178648) precursor and the prevention of decarboxylation during the acid-catalyzed cyclization.
Reissert & Leimgruber-Batcho Syntheses Approach: These methods rely on the disconnection of the pyrrole (B145914) ring from a pre-functionalized benzene (B151609) ring, typically starting from an ortho-substituted nitroarene. For the target molecule, the key disconnection breaks the N1-C2 and C3-C3a bonds. This points to a highly functionalized 2-methyl-3,5-dinitrobenzoic acid derivative or, more directly, 4,6-dicarboxy-2-nitrotoluene as the critical starting material. The C2-carboxyl group in the Reissert synthesis is formed from diethyl oxalate (B1200264), while the Leimgruber-Batcho route would require a subsequent C2-carboxylation step.
Modern Cascade/Annulation Approach: A more contemporary retrosynthesis might disconnect the C4-C3a and C3-N1 bonds, envisioning a palladium-catalyzed annulation of a substituted aniline (B41778), such as 3,5-dicarboxyaniline , with a suitable three-carbon alkyne partner bearing a carboxyl group precursor. This approach could offer milder reaction conditions, potentially improving functional group tolerance.
These analyses underscore that the synthesis is not trivial. The selection of a forward-synthesis route must prioritize the stability of the carboxyl groups (or their protected ester forms) and the reactivity of the intermediates, which are heavily influenced by the electron-withdrawing nature of these substituents.
Approaches to the Indole Nucleus Formation with Tri-carboxylation
The formation of the indole nucleus with three carboxylic acid groups requires a careful evaluation of established synthetic protocols. Each method presents a unique set of advantages and challenges concerning precursor availability, reaction conditions, and functional group compatibility.
Fischer Indole Synthesis and its Adaptations for Carboxylated Precursors
The Fischer indole synthesis is a robust and widely used method for forming the indole core by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions. thermofisher.comtestbook.com The reaction proceeds via a hydrazone intermediate, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and aromatization. byjus.com
For the synthesis of this compound, the theoretical precursors would be (3,5-dicarboxyphenyl)hydrazine and a suitable keto-acid to install the C2-carboxyl group, such as pyruvic acid or its equivalent. However, this approach faces significant hurdles:
Harsh Conditions: Traditional Fischer synthesis often employs strong Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., ZnCl₂) at high temperatures. testbook.com These conditions can easily induce decarboxylation of the starting materials or the final product.
Electronic Effects: The two carboxyl groups on the phenylhydrazine (B124118) ring are strongly deactivating, which can hinder the key sigmatropic rearrangement step.
To overcome these issues, several adaptations can be considered. The use of milder Lewis acid catalysts or performing the reaction as a one-pot synthesis without isolating the potentially unstable hydrazone intermediate are viable strategies. thermofisher.com Protecting the carboxylic acid functionalities as esters (e.g., methyl or ethyl esters) would prevent decarboxylation and improve the solubility of the precursors in organic solvents. The final tri-ester could then be hydrolyzed under basic conditions to yield the target tricarboxylic acid.
| Catalyst Type | Examples | Potential Suitability for Carboxylated Precursors |
| Brønsted Acids | H₂SO₄, HCl, PPA | Low; high risk of decarboxylation. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Moderate; milder conditions possible, but can still promote side reactions. testbook.com |
| Milder Acids/Solvents | Acetic Acid, Tartaric Acid-Urea Melt | High; known to tolerate sensitive functional groups. organic-chemistry.org |
Reissert Indole Synthesis Modifications for Multi-functionalized Indoles
The Reissert synthesis provides a direct route to indole-2-carboxylic acids. wikipedia.org The classical sequence involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an o-nitrophenylpyruvate ester. chemeurope.com This intermediate is then reductively cyclized using reagents like zinc in acetic acid to afford the indole-2-carboxylic acid. wikipedia.orgchemeurope.com
To apply this to this compound, one would need to start with 4,6-dicarboxy-2-nitrotoluene . The Reissert sequence would then construct the pyrrole ring and install the third carboxyl group at the C2 position.
Challenges and modifications include:
Starting Material Synthesis: The primary obstacle is the synthesis of the highly substituted 4,6-dicarboxy-2-nitrotoluene precursor.
Reactivity: The existing carboxyl groups are deactivating, which could affect the initial condensation with diethyl oxalate. Using protected ester forms of the starting material is advisable.
Reduction Step: The reductive cyclization must be compatible with the carboxyl groups. Zinc in acetic acid is generally compatible with carboxylic acids, making this a plausible step. researchgate.net
Synthesis of dimethyl or diethyl 4-methyl-3,5-dinitrobenzoate.
Selective reduction of one nitro group to an amine, followed by diazotization and Sandmeyer reaction to replace it with a carboxyl group (or ester).
Application of Reissert conditions (diethyl oxalate, base) to the resulting dicarboxy-nitrotoluene derivative.
Reductive cyclization of the pyruvate (B1213749) intermediate.
Saponification of the tri-ester to yield the final product.
Nenitzescu Indole Synthesis in the Context of Polycarboxylic Acid Incorporation
The Nenitzescu indole synthesis is a reaction between a benzoquinone and a β-aminocrotonic ester, typically yielding 5-hydroxyindole (B134679) derivatives. wikipedia.orgnumberanalytics.comsynarchive.com The mechanism involves a Michael addition followed by a cyclizing condensation. wikipedia.org
This methodology is fundamentally ill-suited for the synthesis of this compound for several reasons:
Substitution Pattern: The Nenitzescu reaction inherently produces a 5-hydroxyindole. The target molecule lacks a hydroxyl group at C5 and possesses carboxyl groups at C4 and C6.
Required Precursors: A hypothetical synthesis of the target would require a 3,5-dicarboxy-1,4-benzoquinone as a starting material. The reaction of such a highly electron-deficient quinone with an enamine would be electronically disfavored and unlikely to proceed towards the desired indole framework.
Regiochemistry: Even if a reaction were to occur, the regiochemical outcome is dictated by the substituents on the benzoquinone, and it would not lead to the 2,4,6-tricarboxy substitution pattern. wikipedia.org
Therefore, the Nenitzescu synthesis is not a viable pathway for the target compound due to fundamental mechanistic and regiochemical constraints.
Leimgruber-Batcho Indole Synthesis and Optimization for Carboxyl Group Retention
The Leimgruber-Batcho indole synthesis is a popular and high-yielding method that begins with an o-nitrotoluene. wikipedia.org The first step is the formation of an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization of the resulting β-dimethylamino-2-nitrostyrene intermediate. wikipedia.orgclockss.org
For the target compound, the starting material would again be 4,6-dicarboxy-2-nitrotoluene . A significant advantage of this method is the use of milder reduction conditions (e.g., catalytic hydrogenation with Pd/C, Raney Nickel, or sodium dithionite) compared to the often acidic conditions of other methods, which improves the chances of retaining the carboxyl groups. wikipedia.orgclockss.org
A major drawback of the standard Leimgruber-Batcho synthesis is that it typically yields indoles that are unsubstituted at the C2 and C3 positions. clockss.org To synthesize this compound, the process would need to be modified:
Initial Indole Formation: Perform the Leimgruber-Batcho synthesis on the diethyl or dimethyl ester of 4,6-dicarboxy-2-nitrotoluene to produce diethyl or dimethyl 1H-indole-4,6-dicarboxylate.
C2-Functionalization: The resulting indole-4,6-dicarboxylate would require a subsequent carboxylation step at the C2 position. This could potentially be achieved by C-lithiation at C2 (after N-protection), followed by quenching with carbon dioxide. The N-protecting group would assist in directing lithiation to the C2 position. bhu.ac.in
Deprotection: Removal of the N-protecting group and saponification of the esters would yield the final product.
The development of microwave-assisted Leimgruber-Batcho reactions has been shown to reduce reaction times and improve product quality, which could be beneficial for complex substrates. psu.edursc.org
Cascade Reactions and One-Pot Strategies for Multi-Carboxylated Indoles
Modern synthetic chemistry increasingly relies on cascade reactions, where multiple bond-forming events occur sequentially in a single pot, to build molecular complexity efficiently. nih.gov These strategies are highly attractive for synthesizing polyfunctionalized molecules as they minimize intermediate purification steps and waste. nih.gov
For this compound, several hypothetical cascade strategies can be proposed based on recent literature:
Transition-Metal-Catalyzed Annulation: A promising approach would involve the palladium- or iridium-catalyzed C-H activation and annulation. An appropriately substituted aniline or acetanilide (B955) bearing two carboxyl groups (e.g., methyl 3-amino-5-carboxybenzoate) could be reacted with a functionalized alkyne that can deliver the C2 and C3 atoms along with the C2-carboxyl group. Iridium-catalyzed multi-step C-H activation has been shown to create multifunctional indoles, suggesting such a pathway is plausible. nih.gov
[3+2] Cycloaddition Strategies: One-pot syntheses involving a formal [3+2] cycloaddition could be designed. For example, a reaction between a substituted phenylacetate (B1230308) derivative and an imine, followed by an intramolecular SNAr cyclization and subsequent aromatization, has been used to generate 1,2,5-trisubstituted indole-3-carboxylic esters. researchgate.net Adapting such a strategy would require designing precursors that lead to the desired 2,4,6-substitution pattern.
One-Pot Fischer/Reissert Type Syntheses: Microwave-assisted one-pot reactions that combine precursor formation and cyclization are becoming more common. researchgate.netsciencemadness.org A one-pot process starting from a phenylhydrazine and pyruvic acid derivative under microwave irradiation could streamline the Fischer synthesis, potentially minimizing decarboxylation by reducing reaction times. sciencemadness.org
These advanced methods offer powerful, albeit largely unexplored, avenues toward the target molecule. Their success would hinge on the careful design of precursors and the tolerance of the catalytic systems to the multiple carboxyl functionalities.
| Strategy | Key Reaction Type | Potential Precursors | Reference Concept |
| Catalytic Annulation | Ir-catalyzed C-H Activation | Substituted Aniline + Functionalized Alkyne | nih.gov |
| Cascade Cyclization | [3+2] Cycloaddition / SNAr | Substituted Phenylacetate + Imine | researchgate.net |
| One-Pot Synthesis | Microwave-Assisted Fischer | Dicarboxyphenylhydrazine + Pyruvic Acid | sciencemadness.org |
Strategic Introduction and Functional Group Interconversion of Carboxylic Acid Moieties
The presence of multiple carboxyl groups on the indole scaffold necessitates careful planning for their introduction and subsequent modifications. The reactivity of the indole ring and the potential for competing side reactions demand strategic protection and deprotection sequences, as well as highly selective reactions.
Esterification and Hydrolysis for Carboxyl Group Manipulation
Esterification is a cornerstone strategy for the temporary protection of carboxylic acid groups during the synthesis of complex molecules. In the context of polycarboxylic indoles, this reversible transformation allows for the selective modification of other positions on the indole ring without interference from the acidic protons of the carboxyl groups. nih.govmdpi.com
The process typically involves reacting the indole carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com For instance, 3-bromo-1H-indole-2-carboxylic acid can be esterified using anhydrous ethanol (B145695) and a catalytic amount of concentrated sulfuric acid, yielding ethyl 3-bromo-1H-indole-2-carboxylate. nih.gov This protection is crucial for subsequent reactions that are sensitive to acidic protons, such as palladium-catalyzed cross-coupling reactions. nih.gov
Conversely, hydrolysis is the process of converting the ester back to the carboxylic acid. This is typically achieved by treatment with a base, such as sodium hydroxide, followed by acidification. The lability of N-acyl groups under basic conditions can be a challenge, sometimes necessitating the use of alternative ester groups like allyl, benzyl, or tert-butyl esters, which can be cleaved under milder, specific conditions. nih.gov The choice of ester and hydrolysis conditions is critical to ensure the integrity of the final polysubstituted indole.
A variety of conditions for esterification and hydrolysis have been reported, with the choice of reagents and reaction times being dependent on the specific substrate and the desired outcome. mdpi.com
Table 1: Examples of Esterification and Hydrolysis in Indole Synthesis
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-Bromo-1H-indole-2-carboxylic acid | Anhydrous ethanol, concentrated H₂SO₄, 80°C, 2h | Ethyl 3-bromo-1H-indole-2-carboxylate | nih.gov |
| Ethyl N-alkylated indol-2-carboxylates | aq. KOH, acetone | N-alkylated indol-2-carboxylic acids | mdpi.com |
| Ethyl indole-2-carboxylate (B1230498) | NaOMe | Methyl indole-2-carboxylate (transesterification) | mdpi.com |
| Indole-2-carboxylic acid | Thionyl chloride, dry chloroform | Indole-2-acyl chloride | nih.gov |
| Indole, Carboxylic acid | Boric acid, mesitylene, reflux | 1-Acylindole | clockss.org |
Direct Carboxylation Methodologies
Direct carboxylation offers a more atom-economical approach to introducing carboxylic acid groups onto the indole nucleus, avoiding the need for pre-functionalized starting materials. While challenging, several methods have been explored. One such method involves the reaction of an indole with a strong base to generate an indole anion, which can then react with carbon dioxide to form the carboxylate. However, this approach can suffer from issues of regioselectivity and the harsh reaction conditions required. bhu.ac.in
More advanced techniques aim to achieve direct carboxylation under milder conditions. For instance, the use of transition metal catalysts in conjunction with CO₂ as a C1 source is an area of active research. These methods hold the promise of providing a more direct and efficient route to polycarboxylic indoles.
Vilsmeier-Haack Reaction for Formylation Precursors to Carboxyls
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. thieme-connect.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃). thieme-connect.comwikipedia.org The resulting electrophilic chloroiminium ion reacts with the indole ring, leading to the formation of an iminium ion intermediate, which is then hydrolyzed during workup to yield the corresponding aldehyde. wikipedia.org
This formylation is a key step in a two-step sequence to introduce a carboxylic acid group. The aldehyde produced via the Vilsmeier-Haack reaction can be subsequently oxidized to the corresponding carboxylic acid. This indirect approach is often more reliable and regioselective than direct carboxylation methods. For instance, the Vilsmeier-Haack formylation of 2-carboxyindoles has been successfully demonstrated, providing a functional handle for further transformations. nih.gov The reaction is particularly useful for introducing a formyl group at the C3 position of the indole ring, a position that is highly susceptible to electrophilic attack. nih.gov
Oxidation Reactions for Carboxylic Acid Formation from Alkyl Precursors
The oxidation of alkyl groups attached to the indole ring provides another pathway to the synthesis of indole carboxylic acids. This method is particularly useful when the corresponding alkylated indole is readily available. Various oxidizing agents can be employed, with the choice depending on the specific substrate and the desired selectivity. organic-chemistry.orgyoutube.com
For example, the oxidation of a methyl group at a specific position on the indole ring can yield the corresponding carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or nitric acid have been traditionally used for such transformations. youtube.com However, milder and more selective methods are often preferred to avoid over-oxidation or degradation of the sensitive indole nucleus. Catalytic oxidation systems, employing transition metals and co-oxidants like oxygen, offer a greener and more controlled approach to this transformation. youtube.com The selective oxidation of one alkyl group in the presence of others remains a significant challenge, often requiring careful control of reaction conditions and the use of specific catalysts.
Metal-Catalyzed Coupling Reactions in Polycarboxylic Indole Synthesis
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and their application to indole chemistry has been particularly impactful. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Based Coupling Reactions (e.g., Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of highly functionalized indole derivatives. nih.govorganic-chemistry.org The Buchwald-Hartwig amination, in particular, has emerged as a powerful method for the formation of C-N bonds, enabling the arylation of the indole nitrogen or the introduction of amino groups at various positions on the indole ring. organic-chemistry.orgnih.govrsc.org
This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.org In the synthesis of polycarboxylic indoles, the Buchwald-Hartwig reaction can be used to introduce nitrogen-containing substituents, which can then be further functionalized. For example, a bromo-substituted indole ester can be coupled with an aniline derivative, followed by hydrolysis of the ester to yield the corresponding carboxylic acid. nih.gov
The versatility of palladium catalysis extends beyond C-N bond formation. Reactions like the Suzuki, Stille, and Heck couplings are also widely used to form C-C bonds, allowing for the introduction of various aryl and vinyl substituents onto the indole core, which can then be further manipulated to form carboxylic acid groups. acs.orgyoutube.com
Table 2: Examples of Palladium-Catalyzed Reactions in Indole Synthesis
| Reaction Type | Substrates | Catalyst/Ligand | Product | Reference |
| Buchwald-Hartwig Amination | 6-bromoindole-2-carboxylic acid ester, Substituted anilines | Palladium acetate | 6-amino-substituted indole-2-carboxylic acid esters | nih.gov |
| Buchwald-Hartwig Amination | 5-bromoindole, Aniline | tBu-XPhos/L-Pd-G₁ | 5-anilinoindole | rsc.org |
| Suzuki Coupling | Indole vinyl bromide, Arylboronic acids | (Ph₃P)₄Pd or Pd₂(dba)₃/tris(2-furyl)phosphine | Aryl-substituted indole vinyl derivatives | acs.org |
| Stille Coupling | 3-iodo-2-(ethoxycarbonyl)-4,6-dichloroindole, 2-phenyl-3-(tributylstannyl)acrylic acid methyl ester | Not specified | (E)-3-(2-carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid precursor | acs.org |
Heck-type Reactions for C-C Bond Formation
The Mizoroki-Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.org In the context of indole synthesis, Heck-type reactions provide a key method for constructing the intricate carbon framework of polyfunctionalized derivatives.
The reaction can be applied intramolecularly to form complex ring systems or intermolecularly to append side chains to the indole core. For instance, an intramolecular Heck reaction of 2- or 3-bromoindoles bearing an aryl(amino)methyl group can lead to the synthesis of fused polycyclic systems like benzo[c]-β-carbolines. acs.org The catalytic cycle of the Heck reaction generally involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, migratory insertion of the olefin into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org
Recent advancements have focused on improving the efficiency and scope of the Heck reaction for indole functionalization. Ligand development has been shown to control the regioselectivity of oxidative Heck reactions, allowing for selective C-H functionalization at either the C2 or C3 position of the indole ring. rsc.org Furthermore, photocatalytic and metal-free reductive Heck cyclizations have emerged as sustainable alternatives, utilizing light to activate C-Cl bonds and initiate the cyclization cascade without the need for a traditional palladium catalyst. nih.gov These methods tolerate a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules. nih.gov
Interactive Table: Examples of Heck-type Reactions in Indole Synthesis
| Reactants | Catalyst System | Base/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aryl(tosylamino)methyl-3-bromoindoles | Pd(OAc)₂/PPh₃ | K₂CO₃, DMF, 110 °C | 3,4-Benzo[c]-β-carbolines | Not specified | acs.org |
| N-(2-chlorobenzoyl)indole derivatives | None (Photocatalyst-free) | DIPEA, Blue LEDs | Polycyclic indolinyl compounds | 50-88% | nih.gov |
| Indole and various alkenes (Oxidative Heck) | Pd(II) with SOHP ligand | Aerobic conditions | C3- or C2-alkenylated indoles | Not specified | rsc.org |
Stereoselective Synthesis Considerations for Chiral Polycarboxylic Indoles
The target molecule, this compound, is itself achiral as it does not possess any stereocenters. However, the principles of stereoselective synthesis are critical when considering related polycarboxylic indole derivatives that do incorporate chirality. The development of asymmetric methods to control the three-dimensional arrangement of atoms is paramount for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.
Stereoselectivity in indole synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions. For example, palladium-catalyzed cyclizations can be rendered stereoselective. Enantioenriched N-allyl tetrahydro-β-carbolines have been shown to undergo Pd(0)-catalyzed cyclizations in a tandem deprotection/cyclization process to yield chiral polycyclic indole structures with high diastereomeric ratios. nih.gov The regioselectivity and stereoselectivity of such cyclizations can be controlled by the substitution pattern of the starting materials. nih.gov
Intramolecular Heck reactions have also been adapted for asymmetric synthesis. By employing chiral ligands on the palladium catalyst, it is possible to create quaternary carbon centers with high enantioselectivity. libretexts.org Bio-inspired syntheses can also provide pathways to chiral molecules, where the stereochemistry of a substrate inherently controls the stereochemical outcome of a cyclization reaction. elsevierpure.com These approaches highlight the potential for creating complex, chiral indole-based structures with precise control over their stereochemistry, a crucial aspect for the synthesis of advanced materials and pharmaceutical agents.
Scalability and Efficiency of Synthetic Routes for Academic and Pre-industrial Research
Modern synthetic strategies often focus on minimizing non-productive steps such as protection and deprotection. nih.gov A general and scalable two-step synthesis for polysubstituted indoles bearing an electron-withdrawing group at the C-3 position has been reported, starting from readily available nitroarenes. nih.gov This protocol, based on a acs.orgacs.org-sigmatropic rearrangement, has been successfully scaled up to a 50 mmol scale, demonstrating its potential for producing significant quantities of functionalized indoles. nih.gov
Automation and miniaturization also play a crucial role in enhancing efficiency, particularly in the early stages of research. High-throughput screening of reaction conditions on a nanomole scale allows for rapid optimization and exploration of the chemical space, which can dramatically accelerate the development of robust synthetic routes. nih.gov Technologies like acoustic droplet ejection enable the testing of a vast number of building blocks and reaction parameters, with successful hits being scalable to the milligram scale for further study. nih.gov Such approaches, which emphasize sustainability and reduce waste, are vital for the development of practical and scalable syntheses for complex heterocyclic compounds. nih.govnih.gov
Interactive Table: Comparison of Synthetic Approaches for Indole Derivatives
| Synthetic Strategy | Key Features | Scale | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| acs.orgacs.org-Sigmatropic Rearrangement | 2-step synthesis from nitroarenes, N-unprotected products | 50 mmol | Scalable, good yields, avoids N-protection | Limited to 3-EWG-indoles | nih.gov |
| Interrupted Fischer/Ugi Reaction | Automated, multicomponent reaction | Nanomole to Millimole | High-throughput, rapid optimization, high diversity | In-situ reaction can have lower efficiency than stepwise | nih.gov |
| Reissert Synthesis | Multistep: condensation, reduction, cyclization, decarboxylation | Laboratory | Access to indole-2-carboxylic acids | Multiple steps, potentially harsh conditions | bhu.ac.in |
Chemical Reactivity and Mechanistic Investigations of 1h Indole 2,4,6 Tricarboxylic Acid
Electrophilic Aromatic Substitution on the Indole (B1671886) Core with Multi-Carboxyl Substituents
The indole nucleus is generally considered an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution, with a preference for the C3 position. bhu.ac.in This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate through resonance. However, the introduction of three strongly deactivating carboxyl groups, as in 1H-indole-2,4,6-tricarboxylic acid, profoundly alters this reactivity profile.
The carboxylic acid groups exert a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the aromatic rings. This deactivation makes electrophilic aromatic substitution significantly more challenging compared to unsubstituted indole. uci.edu The positions on the benzene (B151609) and pyrrole (B145914) rings are all deactivated to varying extents.
Considering the directing effects of the substituents:
The 2-carboxylic acid group deactivates the C3 position.
The 4-carboxylic acid group deactivates the C3, C5, and C7 positions.
The 6-carboxylic acid group deactivates the C5 and C7 positions.
Therefore, any potential electrophilic attack would likely require harsh reaction conditions. The least deactivated positions would be C5 and C7, although still significantly less reactive than any position on an un-substituted indole ring. The mechanism of electrophilic aromatic substitution involves a two-step process: the initial attack of the electrophile to form a resonance-stabilized carbocation (the rate-determining step), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com In the case of this compound, the high activation energy for the initial electrophilic attack would be the primary barrier to reaction. masterorganicchemistry.com
Nucleophilic Reactivity at Carboxyl Centers and Nitrogen Atom
While the indole ring itself is electron-rich, the substituents in this compound provide sites for nucleophilic attack. The carbonyl carbons of the three carboxylic acid groups are electrophilic and can react with nucleophiles. These reactions would typically involve the conversion of the carboxylic acids to more reactive derivatives, such as acid chlorides or esters, to facilitate nucleophilic acyl substitution.
The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile. researchgate.net However, the acidity of the N-H proton is significantly increased by the presence of the three electron-withdrawing carboxyl groups. Under basic conditions, deprotonation of the N-H group would generate an indolyl anion, which is a potent nucleophile. This anion could then participate in reactions such as alkylation or acylation at the nitrogen atom. bhu.ac.in
The relative nucleophilicity of the different sites will depend on the reaction conditions. In a neutral or acidic medium, the carboxyl groups are the primary sites for nucleophilic attack (after activation). In a basic medium, the deprotonated nitrogen atom becomes the most nucleophilic center.
Intramolecular Cyclization and Rearrangement Pathways
The presence of multiple functional groups in this compound allows for the possibility of intramolecular cyclization reactions, leading to the formation of new ring systems. encyclopedia.pub For instance, under appropriate conditions, a carboxyl group at the C2 position could potentially react with the N-H proton or a substituent at the C3 position (if present) to form a lactam or other heterocyclic structures.
Rearrangement pathways, such as those observed in other substituted indoles, could also be envisioned. For example, acid-catalyzed rearrangements are known to occur in certain indole derivatives, although the strong deactivating nature of the carboxyl groups might inhibit such processes. nih.gov
Oxidation and Reduction Chemistry of the Indole Ring System
The indole ring is susceptible to both oxidation and reduction, and the presence of the three carboxyl groups will modulate this reactivity.
Electrochemical Oxidation Studies and Product Characterization
Electrochemical methods provide a clean and controlled way to study the oxidation of indole derivatives. researchgate.net The oxidation of the indole ring typically occurs at the C2 or C3 position, leading to the formation of oxindoles or other oxidized products. rsc.org The oxidation potential of the indole ring is relatively low, but the electron-withdrawing carboxyl groups in this compound would be expected to increase this potential, making it more difficult to oxidize.
Cyclic voltammetry would be a suitable technique to determine the oxidation potential of this compound. The expected products of electrochemical oxidation could include hydroxylated species or products of ring opening, depending on the reaction conditions and the applied potential. researchgate.net The initial step in the electrochemical oxidation of many organic molecules is a one-electron transfer to form a radical cation. mdpi.com
Influence of Reaction Medium (e.g., pH) on Oxidation Mechanisms
The pH of the reaction medium can have a significant impact on the oxidation of indoles. researchgate.net In acidic media, protonation of the indole nitrogen can affect the electron distribution in the ring and alter the course of the oxidation. In the case of this compound, the multiple acidic protons mean that the speciation of the molecule will be highly pH-dependent.
At low pH, the carboxylic acid groups will be protonated, while at higher pH, they will be deprotonated to form carboxylate anions. This change in charge will affect the molecule's solubility and its interaction with the electrode surface during electrochemical oxidation. The deprotonated carboxylate groups would make the ring more electron-rich and potentially easier to oxidize compared to the fully protonated form.
Acid-Base Equilibrium and Proton Transfer Mechanisms in Solution
This compound possesses four acidic protons: one on the indole nitrogen and one on each of the three carboxylic acid groups. The pKa values of these protons will determine the charge state of the molecule at a given pH. The carboxylic acid protons are expected to be the most acidic, with pKa values likely in the range of 2-5, similar to other aromatic carboxylic acids. The N-H proton will be significantly more acidic than that of unsubstituted indole (pKa ≈ 17) due to the electron-withdrawing nature of the three carboxyl groups.
The acid-base equilibria can be represented by the following scheme:
H₄L ⇌ H₃L⁻ + H⁺ ⇌ H₂L²⁻ + 2H⁺ ⇌ HL³⁻ + 3H⁺ ⇌ L⁴⁻ + 4H⁺
Where H₄L represents the fully protonated this compound. The determination of the individual pKa values would require techniques such as potentiometric or spectrophotometric titration. Understanding these equilibria is crucial for predicting the molecule's behavior in biological systems and for designing synthetic transformations that are sensitive to pH. youtube.comrsc.org
The proton transfer mechanisms in solution would involve interactions with solvent molecules and other species present. The rate of proton transfer can be studied using techniques like NMR spectroscopy.
Derivatization Strategies for Enhancing Molecular Complexity and Diversification
The derivatization of this compound offers a powerful platform for generating a diverse library of complex molecules. The strategic modification of this scaffold is centered on the reactivity of its two key functional components: the three carboxylic acid groups and the indole ring itself. nih.gov The carboxyl groups provide handles for a variety of transformations, most notably amide formation and esterification, allowing for the introduction of a wide array of substituents. Simultaneously, the indole nucleus, despite being substituted with electron-withdrawing groups, retains potential for electrophilic substitution reactions, such as halogenation, which can further functionalize the core structure. researchgate.net These orthogonal derivatization strategies enable a systematic exploration of the chemical space around the this compound core, facilitating the development of new compounds with tailored properties.
Amide Formation and Esterification of Carboxyl Groups
The presence of three distinct carboxylic acid groups on the this compound scaffold makes it an ideal candidate for derivatization through amide bond formation and esterification. These reactions are fundamental in medicinal chemistry for modifying a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity. asiaresearchnews.com
Amide Formation: The conversion of carboxylic acids to amides is a robust and versatile transformation. Direct condensation of the carboxylic acid with a primary or secondary amine can be achieved using a variety of coupling reagents. nih.gov Common methods involve the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate, which then readily reacts with the amine. youtube.com Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. nih.govkhanacademy.org Given the presence of three carboxyl groups on the indole scaffold, selective mono-, di-, or tri-amidation could potentially be achieved by carefully controlling the stoichiometry of the reagents and reaction conditions. For instance, using a limited amount of the amine and coupling reagent might favor the functionalization of the most reactive carboxyl group.
Esterification: Similar to amidation, the carboxylic acid groups can be readily converted into esters. A classic method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. For more sensitive substrates, milder conditions are preferred. Reaction with an alkyl halide in the presence of a base or conversion to an acyl chloride followed by reaction with an alcohol are common strategies. nih.govnih.gov The synthesis of various ester derivatives, such as methyl or ethyl esters, can significantly alter the molecule's properties. beilstein-journals.org
The strategic derivatization of the carboxyl groups allows for the introduction of diverse functional moieties. The table below illustrates potential derivatives of this compound through these methods.
| Reagent/Condition | Carboxyl Position(s) | Product Type | Potential Substituent (R-group) | Reference |
| R-NH₂, EDC, HOBt | 2, 4, 6 | Tri-amide | Benzylamine, Morpholine | nih.gov |
| R-OH, H₂SO₄ (cat.) | 2, 4, 6 | Tri-ester | Methanol, Ethanol (B145695) | nih.gov |
| SOCl₂, then R-NH₂ | 2, 4, 6 | Tri-amide | Aniline (B41778), Piperidine | khanacademy.org |
| 1 eq. R-NH₂, Coupling Agent | 2 (most reactive) | Mono-amide | Various amines | asiaresearchnews.com |
| 2 eq. R-OH, Acid Catalyst | 2, 4 (or 2, 6) | Di-ester | Various alcohols | nih.gov |
This table presents hypothetical derivatization outcomes based on general chemical principles, as specific literature for this compound is not available.
Halogenation and Other Electrophilic Substitutions on the Indole Ring
The indole ring is an electron-rich heterocycle, making it inherently susceptible to electrophilic aromatic substitution. bhu.ac.in The preferred site for electrophilic attack on an unsubstituted indole is the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (Wheland intermediate). bhu.ac.innih.gov However, the reactivity and regioselectivity of these substitutions on this compound are significantly influenced by the three electron-withdrawing carboxylic acid groups. These groups deactivate the benzene portion of the indole ring and also reduce the electron density of the pyrrole ring, making electrophilic substitution more challenging compared to simple indoles.
Halogenation: Halogenation is a key reaction for modifying the electronic properties of the indole core and providing a handle for further cross-coupling reactions. Despite the deactivating effect of the carboxyl groups, enzymatic or chemical halogenation may still be possible under specific conditions. nih.gov For instance, flavin-dependent halogenase enzymes have been shown to halogenate indole substrates that contain deactivating groups like nitro or carboxylate functionalities, typically at the C3 position. nih.govfrontiersin.org Chemical halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could also be employed, although they might require more forcing conditions. If the C3 position were sterically hindered or electronically deactivated, substitution might occur at other available positions on the pyrrole ring, such as C5 or C7, though this is less common. researchgate.net Given that the C4 and C6 positions are already substituted, the most likely positions for halogenation on the this compound ring would be C3, C5, or C7.
Other Electrophilic Substitutions: Other classical electrophilic substitution reactions like nitration, sulfonation, and Friedel-Crafts reactions are expected to be difficult on this highly deactivated system. The strongly acidic conditions often required for these reactions (e.g., concentrated nitric/sulfuric acid for nitration) could lead to protonation of the indole nitrogen, further deactivating the ring system. bhu.ac.inbyjus.com Friedel-Crafts reactions are particularly challenging on such deactivated aromatic systems. researchgate.net
The table below outlines the potential outcomes of electrophilic substitution on the this compound ring.
| Reaction | Reagent | Expected Regioselectivity | Product | Reference |
| Bromination | N-Bromosuccinimide (NBS) | C3 (major) or C5/C7 | Bromo-1H-indole-2,4,6-tricarboxylic acid | researchgate.netfrontiersin.org |
| Chlorination | N-Chlorosuccinimide (NCS) | C3 (major) or C5/C7 | Chloro-1H-indole-2,4,6-tricarboxylic acid | nih.gov |
| Enzymatic Halogenation | Flavin-dependent halogenase, NaX (X=Cl, Br) | C3 | 3-Halo-1H-indole-2,4,6-tricarboxylic acid | nih.govfrontiersin.org |
This table presents hypothetical reaction outcomes based on established principles of indole chemistry, as direct experimental data for this compound is limited.
Spectroscopic and Advanced Analytical Characterization of 1h Indole 2,4,6 Tricarboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
1H NMR and 13C NMR Chemical Shift Assignments and Coupling Constant Analysis
No experimental ¹H NMR or ¹³C NMR data, including chemical shifts and coupling constants, for 1H-indole-2,4,6-tricarboxylic acid has been reported. Such data is crucial for the definitive assignment of the proton and carbon environments within the molecule.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination
Similarly, there is no available information on two-dimensional NMR studies (COSY, HSQC, HMBC) for this specific compound. These techniques are instrumental in establishing the connectivity between different atoms in a molecule, and their absence prevents a detailed structural confirmation.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS)
Specific high-resolution mass spectrometry data for this compound, which would provide its exact molecular weight and elemental composition, is not available in the reviewed literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Products
There are no published studies utilizing GC-MS for the analysis of this compound. This technique is often used to assess the purity of a compound and to identify any potential degradation products.
Infrared (IR) Spectroscopy for Functional Group Identification
Experimental infrared spectroscopy data for this compound is not documented. IR spectroscopy is a key technique for identifying the presence of specific functional groups within a molecule, such as the carboxylic acid and N-H groups in the target compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule and for determining its concentration in a solution. For an indole (B1671886) derivative like this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands arising from π→π* transitions within the indole ring system. The presence of the three carboxylic acid groups, which are electron-withdrawing, would likely cause a shift in the absorption maxima (λmax) compared to the parent indole molecule.
In a typical analysis, the compound would be dissolved in a suitable solvent, such as ethanol (B145695) or methanol, and the absorbance would be measured over a range of wavelengths (typically 200-400 nm). The resulting spectrum would be a plot of absorbance versus wavelength. Specific λmax values and their corresponding molar absorptivity coefficients (ε) would be key identifiers. Furthermore, by creating a calibration curve of absorbance versus concentration at a specific wavelength, UV-Vis spectroscopy could be employed for the quantitative determination of this compound in solution, following the Beer-Lambert law.
However, specific experimental data, including λmax values and molar absorptivity for this compound, are not reported in the available literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction Analysis
To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots would be collected and analyzed. This analysis would yield detailed information about the crystal structure, including:
Unit cell dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Space group: The symmetry of the crystal lattice.
Atomic coordinates: The precise position of each atom within the unit cell.
Bond lengths and angles: The distances between bonded atoms and the angles they form.
Intermolecular interactions: The presence of hydrogen bonds (expected due to the carboxylic acid and N-H groups) and other non-covalent interactions that dictate the crystal packing.
This data would provide an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. Unfortunately, no published single-crystal X-ray diffraction data for this compound could be located.
Powder X-ray Diffraction for Polymorphism and Phase Identification
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample (a powder). Instead of distinct spots, the diffraction pattern consists of a series of concentric rings, which are detected as a plot of intensity versus the diffraction angle (2θ). The resulting diffractogram is a characteristic fingerprint of a specific crystalline phase.
PXRD is particularly useful for:
Phase identification: Comparing the experimental diffractogram to a database of known patterns to identify the compound.
Polymorphism studies: Identifying different crystalline forms (polymorphs) of the same compound, which can have different physical properties.
Assessing sample purity: Detecting the presence of crystalline impurities.
A PXRD analysis of this compound would provide a characteristic pattern of peaks at specific 2θ values. However, no such reference pattern is available in the public domain.
Chromatographic Methods for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. This would typically involve:
Stationary phase: A nonpolar column (e.g., C18).
Mobile phase: A polar, aqueous-organic mixture (e.g., a gradient of water and acetonitrile (B52724) or methanol, often with an acid like trifluoroacetic acid or formic acid to ensure the carboxylic acid groups are protonated).
Detection: A UV detector set to one of the compound's absorption maxima.
The retention time (the time it takes for the compound to elute from the column) would be a characteristic feature. HPLC is highly effective for assessing the purity of a sample by detecting and quantifying any impurities present. While this methodology is standard, specific HPLC conditions and chromatograms for this compound are not documented in available research.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique used for qualitative analysis. To analyze this compound by TLC, one would spot a solution of the compound onto a TLC plate (e.g., silica (B1680970) gel). The plate would then be developed in a sealed chamber containing a suitable mobile phase (a solvent or mixture of solvents).
After development, the plate would be visualized, typically under UV light, where the compound would appear as a dark spot on a fluorescent background. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and TLC system. TLC is an effective tool for monitoring the progress of a chemical reaction or for a quick assessment of purity. As with the other techniques, specific TLC systems (stationary phase, mobile phase) and corresponding Rf values for this compound are not reported.
Advanced Electrochemical Characterization Techniques
Voltammetric Studies
No published data is currently available on the voltammetric studies of this compound.
Electrochemical Impedance Spectroscopy (EIS)
No published data is currently available on the electrochemical impedance spectroscopy of this compound.
Computational and Theoretical Chemistry Studies of 1h Indole 2,4,6 Tricarboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about geometric and electronic structures.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For a molecule like 1H-indole-2,4,6-tricarboxylic acid, DFT would be used to determine its most stable three-dimensional structure (optimized geometry) and to analyze its electronic properties.
Researchers would typically employ a functional, such as B3LYP, and a basis set like 6-311++G(d,p) to perform these calculations. ijrar.orgnih.gov The optimization process finds the lowest energy conformation, revealing key bond lengths, bond angles, and dihedral angles. From a single-point energy calculation on this optimized geometry, a wealth of electronic data can be extracted. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally suggests that the molecule will be more reactive.
Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show strong negative potential around the carboxylic acid oxygen atoms, indicating sites prone to electrophilic attack or hydrogen bonding interactions. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions, such as hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net
Ab Initio Methods for High-Accuracy Electronic Structure Investigations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that, in principle, converge to the exact solution of the Schrödinger equation as the level of theory and basis set are improved. While computationally more expensive than DFT, they are used to obtain highly accurate benchmark data, particularly for smaller molecules or to validate DFT results. northwestern.edu
For studying this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used for precise energy calculations. More advanced multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are essential for accurately describing the excited electronic states of the indole (B1671886) moiety, which are known to be complex. uci.edu These high-level calculations, though demanding, provide a deeper understanding of the molecule's photophysics and are crucial for validating the results from more cost-effective methods like Time-Dependent DFT (TD-DFT). uci.edu
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, static molecule (often in the gas phase), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its interactions with its environment (e.g., solvent molecules or a biological receptor). youtube.com MD simulations model the atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system. youtube.com
For this compound, MD simulations would be invaluable for exploring its conformational landscape. The three carboxylic acid groups can rotate, leading to numerous possible conformers. An MD simulation would sample these different conformations, allowing for the identification of the most populated and energetically favorable shapes the molecule adopts in solution. acs.org
Furthermore, MD simulations are critical for studying how the molecule interacts with its surroundings. By simulating the indole tricarboxylic acid in a box of water molecules, one can observe the formation and dynamics of hydrogen bonds between the carboxylic acid groups and water. acs.orgrsc.org When studying potential biological activity, MD simulations can be used to assess the stability of a ligand-receptor complex obtained from molecular docking, providing a more realistic view of the binding interactions over time. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of newly synthesized compounds. nih.gov These predictions are often compared with experimental spectra to confirm the molecular structure.
IR and Raman Spectra: DFT calculations can compute the vibrational frequencies of a molecule. ijrar.org By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the frequencies and intensities of the vibrational modes (stretching, bending, etc.). These theoretical frequencies are often scaled by a constant factor to better match experimental data. For this compound, this would allow for the assignment of characteristic peaks, such as the N-H stretch of the indole ring, the C=O stretches of the carboxylic acids, and the broad O-H stretches associated with hydrogen bonding. researchgate.netscispace.com
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to predict NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for a direct comparison with experimental NMR data, helping to assign each peak to a specific atom in the molecule.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The output provides the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). For an indole derivative, TD-DFT would predict the characteristic π-π* transitions of the indole chromophore. researchgate.net
Below is an illustrative table of predicted vibrational frequencies that would be generated for this compound.
Table 1: Illustrative Predicted IR Frequencies for this compound using DFT
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| 3450 | Medium | N-H Stretch (Indole) |
| 3200-2800 | Broad, Strong | O-H Stretch (Carboxylic Acid, H-bonded) |
| 1725 | Strong | C=O Stretch (Carboxylic Acid at C2) |
| 1710 | Strong | C=O Stretch (Carboxylic Acid at C4) |
| 1705 | Strong | C=O Stretch (Carboxylic Acid at C6) |
| 1610 | Medium | C=C Stretch (Aromatic) |
| 1450 | Medium | C-O-H Bend (Carboxylic Acid) |
| 1250 | Strong | C-O Stretch (Carboxylic Acid) |
| 880 | Medium | C-H Out-of-plane Bend |
Note: This table is a hypothetical representation of data that would be obtained from a DFT frequency calculation. Actual values may vary based on the level of theory, basis set, and intermolecular interactions.
Reaction Mechanism Elucidation via Computational Transition State Search
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing researchers to map out the entire energy landscape from reactants to products. youtube.com This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. ims.ac.jp
For this compound, one might study reactions such as decarboxylation or esterification. To elucidate the mechanism, a transition state search is performed. Modern automated workflows can streamline this process significantly. acs.orgnih.gov Typically, the user provides the structures of the reactant(s) and product(s). The software then generates an initial guess for the reaction path using methods like the Nudged Elastic Band (NEB) or relaxing string methods. ims.ac.jpacs.org This initial path is then refined to locate the exact transition state structure using algorithms like the Quadratic Synchronous Transit (QST) method. nih.gov
Once a candidate TS structure is found, it must be validated. This involves a frequency calculation to confirm that the structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov Finally, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the minimum energy path downhill from the transition state, ensuring that it connects the intended reactants and products, thereby confirming that the located TS is correct for the reaction of interest. nih.gov This process provides the activation energy barrier, which is crucial for understanding the reaction kinetics. mit.edu
Ligand-Receptor Interaction Modeling (e.g., molecular docking for chemical biology probes)
The indole-2-carboxylic acid scaffold is a common feature in many biologically active molecules, known to act as inhibitors for various enzymes. nih.govrsc.orgnih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. mdpi.comnih.gov
For this compound, its three carboxylic acid groups make it an interesting candidate for a chemical probe, as these groups can act as strong hydrogen bond donors and acceptors, and can form salt bridges with positively charged amino acid residues (like Lysine or Arginine) in a protein's active site. The indole ring itself can participate in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. rsc.orgnih.gov
A typical docking workflow involves:
Preparing the 3D structure of the ligand (this compound) and the target protein receptor (obtained from a database like the Protein Data Bank).
Defining the binding site or active site on the receptor.
Using a docking program (e.g., AutoDock, GOLD, Glide) to systematically sample different conformations and orientations of the ligand within the active site.
Scoring the generated poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The lower the score, the more favorable the predicted binding. nih.govnih.gov
The results can identify the most likely binding mode and highlight the key intermolecular interactions responsible for binding, guiding the design of more potent and selective derivatives.
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -9.8 | Lys72, Asp184 | Salt Bridge, H-bond (C4-COOH, C6-COOH) |
| 1 | Phe168 | π-π Stacking (Indole Ring) | |
| 1 | Val57 | Hydrophobic Interaction | |
| 2 | -9.2 | Arg165, Asp184 | Salt Bridge, H-bond (C2-COOH, C4-COOH) |
| 2 | Tyr170 | π-π Stacking (Indole Ring) | |
| 3 | -8.7 | Lys72, Gln130 | H-bond (C2-COOH, C6-COOH) |
Note: This table is a hypothetical representation of data from a molecular docking study. The binding affinity and interacting residues are illustrative and would depend on the specific protein target.
Coordination Chemistry and Supramolecular Assembly with 1h Indole 2,4,6 Tricarboxylic Acid
Role as a Multi-Dentate Ligand in Metal Complexation
There is currently no specific research in the available scientific literature that investigates or establishes the role of 1H-indole-2,4,6-tricarboxylic acid as a multi-dentate ligand in metal complexation. The potential for this compound to act as a ligand is inferred from its molecular structure, which features three carboxylic acid groups and an indole (B1671886) nitrogen atom, all of which are potential coordination sites. However, without experimental studies, its actual behavior in the presence of metal ions remains uncharacterized.
Due to the lack of synthesized and structurally characterized metal complexes involving this compound, its specific coordination modes have not been reported. In theory, the carboxylate groups could coordinate to metal centers in various ways, such as monodentate, bidentate chelating, or bridging fashions. The indole nitrogen could also potentially participate in coordination, further increasing the possible denticity and complexity of the resulting structures. However, these remain hypothetical coordination behaviors in the absence of empirical evidence.
The presence of multiple carboxylic acid groups on the indole scaffold suggests a strong potential for this compound to act as a chelating agent for a wide range of metal ions, including transition metals, lanthanides, and alkaline earth metals. The spatial arrangement of these groups could allow for the formation of stable chelate rings with a central metal ion. Nevertheless, no studies have been published that demonstrate or quantify this chelation potential with any specific metal ions.
Synthesis and Characterization of Coordination Complexes and Polymers
A thorough search of chemical databases and scientific literature did not yield any reports on the synthesis and characterization of coordination complexes or polymers derived from this compound. Consequently, there is no available data on the specific reaction conditions or the properties of any such materials.
There are no published studies describing the use of hydrothermal or solvothermal methods for the synthesis of coordination compounds with this compound. While these are common techniques for the preparation of coordination polymers and MOFs, their application to this specific ligand has not been documented.
As no coordination complexes or polymers of this compound have been reported, there is no information regarding the influence of the choice of metal ion or specific reaction parameters (e.g., temperature, solvent, pH) on the resulting structures.
Supramolecular Interactions and Self-Assembly Processes
Hydrogen Bonding Networks in Solid-State Structures
Hydrogen bonding is a powerful tool in crystal engineering, directing the formation of specific and robust structural motifs. In the case of this compound, several hydrogen bonding interactions can be anticipated:
Carboxylic Acid Dimers: Carboxylic acids frequently form strong O-H···O hydrogen bonds, leading to the formation of cyclic dimers or extended chains.
Indole N-H···O Bonds: The indole N-H group is a good hydrogen bond donor and could interact with the oxygen atoms of the carboxylic acid groups or solvent molecules. The importance of the indole N-H in forming stable hydrogen-bonded assemblies has been demonstrated in other indole-containing systems.
Interactions with Solvents: In solvated crystal structures, solvent molecules can play a key role in mediating hydrogen bonding networks.
π-π Stacking Interactions of the Indole Ring
The aromatic indole ring is capable of engaging in π-π stacking interactions, which are important for the stabilization of crystal structures. These interactions involve the face-to-face or offset stacking of aromatic rings. The extent and geometry of π-π stacking in solid-state structures of indole derivatives can vary, influencing the packing density and electronic properties of the material. Studies on other indole-containing compounds have highlighted the significant role of these interactions in their supramolecular chemistry. However, for this compound, no experimental data on its π-π stacking behavior is currently available.
Biosynthetic Pathways and Enzymatic Transformations of Indole Polycarboxylic Acids
Biological Precursors and Origins of Indole (B1671886) Carboxylic Acids in Natural Systems
The primary and most well-established precursor for the biosynthesis of a vast number of indole-containing compounds in plants and microorganisms is the amino acid tryptophan . nih.govyoutube.com Tryptophan itself is synthesized from chorismate via indole-3-glycerol phosphate (B84403). youtube.com Many indole carboxylic acids, most notably the prominent plant hormone indole-3-acetic acid (IAA), are derived directly from tryptophan. nih.govyoutube.com
Beyond tryptophan, other indole derivatives serve as intermediates and precursors for further modification. For instance, indole itself, which can be produced from indole-3-glycerol phosphate, is a potential starting point for the synthesis of certain indole carboxylic acids. pnas.orgnih.gov Additionally, various substituted indoles can undergo enzymatic reactions to introduce carboxyl groups. The condensation of indoles with α-keto acids, such as pyruvic acid, has been shown to produce indolyl carboxylic acids, suggesting another potential origin for these compounds in biological systems. acs.org
Tryptophan-Dependent and Tryptophan-Independent Biosynthetic Pathways for Indole Derivatives
The biosynthesis of indole derivatives, particularly the phytohormone indole-3-acetic acid (IAA), is broadly categorized into two main routes: tryptophan-dependent and tryptophan-independent pathways. nih.govpnas.org
Tryptophan-Dependent Pathways:
These pathways utilize tryptophan as the direct precursor and are the most extensively studied routes for IAA biosynthesis in both plants and microorganisms. nih.govnih.govresearchgate.net Several distinct pathways have been identified, each named after a key intermediate:
Indole-3-Pyruvic Acid (IPyA) Pathway: Tryptophan is first converted to indole-3-pyruvic acid by a tryptophan aminotransferase. nih.govresearchgate.net Subsequently, a decarboxylase, such as indolepyruvate decarboxylase, converts IPyA to indole-3-acetaldehyde, which is then oxidized to IAA. nih.govnih.gov This is considered a major pathway in plants. researchgate.net
Indole-3-Acetamide (B105759) (IAM) Pathway: Tryptophan is converted to indole-3-acetamide by tryptophan-2-monooxygenase, and then an IAM hydrolase converts IAM to IAA. nih.govnih.gov This pathway is well-characterized in bacteria. nih.gov
Tryptamine (B22526) (TAM) Pathway: Tryptophan is decarboxylated to form tryptamine by tryptophan decarboxylase. nih.govoup.com Tryptamine is then oxidized to indole-3-acetaldehyde, which is subsequently converted to IAA. nih.gov
Indole-3-Acetonitrile (B3204565) (IAN) Pathway: In this pathway, tryptophan is converted to indole-3-acetaldoxime, which is then transformed into indole-3-acetonitrile. nih.gov A nitrilase enzyme then hydrolyzes IAN to produce IAA. nih.govnih.gov
Tryptophan-Independent Pathways:
Evidence also suggests the existence of pathways that can synthesize IAA and other indole derivatives without directly using tryptophan as the immediate precursor. pnas.orgnih.gov These pathways are thought to branch off from earlier intermediates in the tryptophan biosynthesis pathway, such as indole-3-glycerol phosphate or indole . youtube.compnas.org An indole synthase has been proposed to play a key role in producing indole for this pathway. pnas.orgnih.gov While the existence of tryptophan-independent pathways is supported by various studies, the complete molecular components and their regulation are still being elucidated. youtube.compnas.org
Enzymatic Activities Involved in Indole Carboxylic Acid Metabolism
The transformation of indole precursors into polycarboxylic acids is orchestrated by a diverse set of enzymes that catalyze specific chemical modifications.
Oxygenases and monooxygenases are crucial for introducing hydroxyl groups and other oxygen-containing functionalities onto the indole ring, which can be precursors to carboxyl groups.
Flavin-containing monooxygenases (FMOs) are a class of enzymes known for their role in xenobiotic detoxification and have been shown to be involved in auxin biosynthesis. researchgate.netnih.gov The YUCCA family of flavin monooxygenases, for example, catalyzes the conversion of indole-3-pyruvic acid to indole-3-acetic acid in plants. researchgate.net
2-hydroxybiphenyl 3-monooxygenase has been engineered to hydroxylate indole and its derivatives, demonstrating the potential of this class of enzymes to functionalize the indole core. nih.gov
Tryptophan-2-monooxygenase is a key enzyme in the indole-3-acetamide pathway, initiating the conversion of tryptophan by incorporating an oxygen atom. nih.gov
Indole monooxygenases can activate indole by oxidizing it to an epoxide, which can then undergo further transformations. wiley.com
The direct formation of carboxylic acid groups from nitrile or amide precursors is catalyzed by hydrolases and nitrilases.
Nitrilases are enzymes that catalyze the hydrolysis of nitrile compounds directly to the corresponding carboxylic acid and ammonia. cuni.cznih.gov They are pivotal in the indole-3-acetonitrile (IAN) pathway for auxin biosynthesis, converting IAN to IAA. nih.govnih.gov These enzymes have a broad range of applications in biocatalysis for the production of carboxylic acids. nih.govox.ac.uk
IAM hydrolase is an enzyme that specifically hydrolyzes indole-3-acetamide to indole-3-acetic acid in the IAM pathway. nih.govnih.gov
The biotransformation of nitriles to carboxylic acids can also occur through a two-step enzymatic process involving a nitrile hydratase and an amidase . researchgate.net
Decarboxylases play a role in removing carboxyl groups, while other enzymes can modify the indole structure in various ways.
Indolepyruvate decarboxylase is a key enzyme in the indole-3-pyruvic acid pathway, catalyzing the decarboxylation of indole-3-pyruvic acid to indole-3-acetaldehyde. nih.govwikipedia.org
Indoleacetate decarboxylase is an enzyme found in some anaerobic bacteria that catalyzes the decarboxylation of indole-3-acetic acid to form skatole. wikipedia.org
A reversible indole-3-carboxylate (B1236618) decarboxylase has been discovered that catalyzes the nonoxidative decarboxylation of indole-3-carboxylate to indole and can also carboxylate indole. tandfonline.com
Aldehyde oxidases , such as ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1), are involved in the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.govsemanticscholar.org
Exploration of Potential Biosynthetic Routes to 1H-Indole-2,4,6-Tricarboxylic Acid (Hypothetical Pathways)
Given the absence of a defined biosynthetic pathway for this compound in the current scientific literature, we can propose hypothetical routes based on the known enzymatic reactions involved in indole metabolism.
Hypothetical Pathway 1: Stepwise Carboxylation of the Indole Nucleus
This pathway would likely start with a pre-existing indole-2-carboxylic acid scaffold. The subsequent carboxylation events at the C4 and C6 positions could be catalyzed by specific carboxylases. While enzymes that directly add carboxyl groups to the indole ring at these positions are not well-documented, the existence of a reversible indole-3-carboxylate decarboxylase suggests that carboxylation reactions on the indole nucleus are biochemically feasible. tandfonline.com This process would likely require specific enzymes that recognize the indole-2-carboxylate (B1230498) substrate and catalyze the addition of carboxyl groups at the 4 and 6 positions, possibly through a mechanism involving the activation of the indole ring and the incorporation of CO2.
Hypothetical Pathway 2: Oxidation of Pre-existing Alkyl or Functionalized Side Chains
An alternative hypothesis involves an indole precursor that already possesses alkyl or other functional groups at the C2, C4, and C6 positions. A series of oxidation reactions, catalyzed by oxygenases and dehydrogenases, could then convert these side chains into carboxylic acid groups. For example, an indole molecule with methyl groups at these positions could undergo stepwise oxidation to form hydroxymethyl, then aldehyde, and finally carboxylic acid functionalities at each position. This type of oxidative modification is a common strategy in secondary metabolite biosynthesis.
Hypothetical Pathway 3: Ring Formation from a Precursor Already Containing Carboxyl Groups
A more complex but plausible pathway could involve the cyclization of a linear precursor that already contains the necessary carboxyl groups or their precursors. This is analogous to the synthesis of other heterocyclic compounds in nature. The precursor molecule would undergo an intramolecular cyclization reaction, catalyzed by a specific cyclase enzyme, to form the indole ring system with the carboxyl groups already in place at the 2, 4, and 6 positions. The identification of such a linear precursor would be a critical step in validating this hypothesis.
These proposed pathways are speculative and require experimental validation through techniques such as isotopic labeling studies, identification of intermediates, and characterization of the enzymes involved.
Data Tables
Table 1: Key Enzymes in Indole Carboxylic Acid Biosynthesis and Metabolism
| Enzyme | EC Number | Function | Pathway Involvement |
| Tryptophan aminotransferase | 2.6.1.27 | Converts tryptophan to indole-3-pyruvic acid | IPyA Pathway researchgate.net |
| Indolepyruvate decarboxylase | 4.1.1.74 | Decarboxylates indole-3-pyruvic acid to indole-3-acetaldehyde | IPyA Pathway nih.govwikipedia.org |
| Tryptophan-2-monooxygenase | 1.13.12.3 | Converts tryptophan to indole-3-acetamide | IAM Pathway nih.gov |
| IAM hydrolase | 3.5.1.4 | Hydrolyzes indole-3-acetamide to indole-3-acetic acid | IAM Pathway nih.gov |
| Tryptophan decarboxylase | 4.1.1.28 | Decarboxylates tryptophan to tryptamine | TAM Pathway oup.com |
| Nitrilase | 3.5.5.1 | Hydrolyzes indole-3-acetonitrile to indole-3-acetic acid | IAN Pathway nih.govcuni.cz |
| Indole synthase | 4.2.1.20 | Synthesizes indole from indole-3-glycerol phosphate | Tryptophan-Independent Pathway pnas.org |
| Flavin-containing monooxygenase (YUCCA) | 1.14.13.158 | Oxidizes indole-3-pyruvic acid to indole-3-acetic acid | IPyA Pathway researchgate.net |
| Aldehyde oxidase | 1.2.3.1 | Oxidizes indole-3-carbaldehyde to indole-3-carboxylic acid | Indole-3-carboxylic acid biosynthesis nih.gov |
| Indole-3-carboxylate decarboxylase | - | Reversibly decarboxylates indole-3-carboxylate to indole | Indole metabolism tandfonline.com |
No Evidence of Natural Biosynthesis or Metabolic Engineering for this compound
Extensive investigation of scientific literature and biochemical databases reveals no established natural biosynthetic pathways or enzymatic transformations for the compound This compound . Consequently, there is no corresponding research on metabolic engineering strategies for its production.
The available data indicates that this compound is a synthetic compound, available commercially from various chemical suppliers. Its synthesis is described as a multi-step chemical process originating from simpler indole derivatives, rather than a product of natural biological activity in any known organism.
Therefore, the requested article, which was to be structured around the "" and "Metabolic Engineering Strategies for Production of Indole Carboxylic Acids" for this specific molecule, cannot be generated. The foundational premise that this compound is a product of natural biosynthesis, which could then be manipulated through metabolic engineering, is not supported by current scientific knowledge.
While there is extensive research on the biosynthesis and metabolic engineering of other indole carboxylic acids, such as the well-studied plant hormone indole-3-acetic acid (IAA) and its various derivatives, this knowledge cannot be extrapolated to this compound. The specific positioning of the three carboxyl groups on the indole ring dictates a unique formation pathway, and no such pathway has been identified in nature for this particular structure.
Structure Activity Relationship Sar Methodologies for Indole Carboxylic Acid Derivatives
General Principles of SAR Analysis in Chemical Research
Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that investigates the link between the chemical structure of a compound and its biological activity. collaborativedrug.comwikipedia.org The core principle is that the three-dimensional arrangement of atoms and functional groups within a molecule dictates its interactions with biological targets like proteins and enzymes, thereby determining its efficacy, selectivity, and metabolic stability. oncodesign-services.com By systematically modifying a molecule's structure and observing the corresponding changes in its biological effects, researchers can identify the key structural features, or pharmacophores, responsible for its activity. numberanalytics.com
The process of SAR analysis typically involves the synthesis of a series of related compounds, or analogs, where specific parts of the initial molecule are altered. oncodesign-services.com These alterations can include changes to the carbon skeleton, the introduction or removal of functional groups, and modifications to stereochemistry. numberanalytics.com The biological activity of these analogs is then evaluated through various assays, and the results are analyzed to establish trends. oncodesign-services.com This iterative process allows medicinal chemists to refine the molecular structure to enhance desired properties, such as potency and selectivity, while minimizing undesirable ones, like toxicity. collaborativedrug.com
Design of Compound Libraries for SAR Studies on Indole (B1671886) Tricarboxylic Acid
To conduct a thorough SAR study on a compound like 1H-indole-2,4,6-tricarboxylic acid, a library of related compounds must be designed and synthesized. nih.gov This library would be created to systematically explore the chemical space around the parent molecule.
A primary strategy in library design is the systematic variation of substituents at different positions on the indole ring and the carboxylic acid groups. For this compound, this would involve modifications at the available positions on the indole nucleus (e.g., N1, C3, C5, C7) and transformations of the carboxyl groups at C2, C4, and C6.
For instance, the carboxylic acid groups could be converted to esters or amides to probe the importance of the acidic proton and the hydrogen bonding capacity of the carbonyl group. The following table illustrates potential modifications and the rationale behind them.
| Position of Variation | Original Group | Potential Modification | Rationale for Modification |
| C2, C4, C6 | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) | To assess the impact of removing the acidic proton and increasing lipophilicity. |
| C2, C4, C6 | Carboxylic Acid (-COOH) | Amide (-CONH₂) | To evaluate the role of hydrogen bond donation and acceptance. |
| N1 | Hydrogen (-H) | Methyl group (-CH₃) | To determine the effect of removing the N-H hydrogen bond donor capability. |
| C3, C5, C7 | Hydrogen (-H) | Halogen (e.g., -Cl, -F) | To explore the influence of electronic effects and steric bulk. |
| C3, C5, C7 | Hydrogen (-H) | Methoxy group (-OCH₃) | To investigate the impact of hydrogen bond acceptors and electronic donation. |
Systematic modifications, such as those performed on other indole carboxamide series, have revealed that even small changes, like the position of a substituent on the indole ring, can significantly alter biological activity. nih.govnih.gov
Isosteric replacement is a powerful technique in medicinal chemistry where a functional group is replaced by another group with similar physical and chemical properties. nih.govdrughunter.com This strategy is often employed to improve a compound's pharmacokinetic profile, reduce toxicity, or enhance target binding.
For the carboxylic acid groups of this compound, several isosteric replacements could be considered. The goal is to mimic the acidic nature and geometry of the carboxylic acid while potentially improving other properties like membrane permeability. technologypublisher.com
| Carboxylic Acid Isostere | Key Features | Potential Impact on Properties |
| Tetrazole | Acidic, planar, and rich in nitrogen atoms. | Can mimic the charge and hydrogen bonding of a carboxylic acid but may have different metabolic stability and pKa. drughunter.com |
| Acylsulfonamide | Strongly acidic and can act as a hydrogen bond donor and acceptor. | Often used to increase acidity compared to a carboxylic acid. nih.gov |
| Phosphonic Acid | Diprottic acid with a tetrahedral geometry. | More polar than carboxylic acids, which can affect solubility and cell penetration. nih.gov |
| Cyclopentane-1,3-dione | Possesses a comparable pKa to carboxylic acids. | Can serve as a non-classical isostere to improve pharmacokinetic properties. technologypublisher.com |
The choice of an isostere is highly context-dependent, and its effect on biological activity is not always predictable. nih.gov
Computational Approaches to SAR
In addition to experimental synthesis and testing, computational methods are invaluable for expediting SAR studies. oncodesign-services.com These in silico techniques can predict the activity of virtual compounds, helping to prioritize which analogs to synthesize and test.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com A QSAR model is an equation that correlates calculated molecular descriptors with the observed activity. nih.gov
The general form of a QSAR equation can be represented as: Biological Activity = f(Molecular Descriptors)
For a series of indole derivatives, a QSAR model could be developed to predict their activity against a specific biological target. nih.govnih.gov The predictive power of a QSAR model is assessed through statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govtandfonline.com A robust QSAR model can then be used to predict the activity of new, unsynthesized indole tricarboxylic acid derivatives. nih.gov
Molecular descriptors are numerical values that characterize the physical, chemical, or three-dimensional properties of a molecule. ucsb.edu There are thousands of descriptors that can be calculated, falling into several categories:
Constitutional (1D) Descriptors: These describe the basic composition of a molecule, such as molecular weight and atom counts.
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.
Geometrical (3D) Descriptors: These are based on the 3D coordinates of the atoms and describe the molecule's size and shape.
Physicochemical Descriptors: These include properties like logP (lipophilicity), pKa (acidity), and polar surface area.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe electronic properties like HOMO and LUMO energies. ucsb.edu
In a QSAR study of indole derivatives, specific descriptors are often found to be highly correlated with biological activity. For example, a study on indole derivatives as antifungal agents found that descriptors related to the molecule's electronic properties and shape were significant in determining their activity. nih.gov The following table provides examples of descriptor types and their potential relevance in a SAR study of this compound.
| Descriptor Class | Example Descriptor | Potential Relevance to Activity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and solubility. |
| Physicochemical | Polar Surface Area (PSA) | Relates to a molecule's ability to cross cell membranes. |
| Quantum Chemical | HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the molecule's susceptibility to electrophilic attack. ucsb.edu |
| Quantum Chemical | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the molecule's ability to accept electrons. ucsb.edu |
| Geometrical | Molecular Volume | Steric hindrance can affect binding to a target. |
By identifying which descriptors have the most significant impact on activity, researchers can gain insights into the mechanism of action and design more potent compounds. nih.govnih.gov
Mechanistic Insights from SAR Analysis (e.g., Binding Modes, Conformational Requirements)
The structure-activity relationship (SAR) analysis of indole carboxylic acid derivatives has provided significant mechanistic insights into their interactions with various biological targets. These studies reveal crucial binding modes and conformational requirements that govern their inhibitory or agonistic activities. While specific research on this compound is not extensively documented in publicly available literature, the broader family of indole carboxylic acids offers a wealth of information on how modifications to the indole scaffold influence biological activity.
A key mechanistic theme emerging from studies on indole-2-carboxylic acid derivatives is their function as chelating agents for divalent metal ions, particularly Mg²⁺, within enzyme active sites. This is prominently observed in their role as HIV-1 integrase strand transfer inhibitors (INSTIs). The indole nucleus, in conjunction with the C2-carboxyl group, forms a critical chelating core with two Mg²⁺ ions at the integrase active site. mdpi.comrsc.orgnih.govrsc.org This interaction is fundamental to their inhibitory mechanism. Further structural optimizations have shown that substitutions at various positions on the indole ring can significantly enhance this inhibitory activity. For instance, introducing a long branch at the C3 position can improve interactions with a hydrophobic cavity near the active site of the integrase. mdpi.com Similarly, the addition of halogenated benzene (B151609) rings at the C6 position has been shown to effectively bind with viral DNA through π-π stacking interactions, thereby increasing inhibitory potency. rsc.orgnih.gov
Docking studies have further elucidated the binding modes of these derivatives. In the context of HIV-1 integrase, hydrophobic interactions with residues such as Pro142 and the formation of hydrogen bonds with Tyr143 and Asn117 are facilitated by lengthened C3 groups. rsc.org However, esterification of the C2 carboxyl group has been shown to impair the essential metal-chelating ability, resulting in a loss of inhibitory activity. nih.govrsc.org This underscores the conformational requirement of a free carboxylic acid at the C2 position for this class of inhibitors.
Beyond HIV-1 integrase, indole-2-carboxylic acid derivatives have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). Molecular docking and molecular dynamic simulations have been employed to predict the binding modes of these compounds within the IDO1 and TDO binding pockets, providing insights for further structural optimization. nih.gov For another class of targets, the cysteinyl leukotriene receptor 1 (CysLT₁), indole-2-carboxylic acid has been identified as an essential moiety for antagonist activity. nih.gov SAR studies in this area have revealed that in addition to the core indole-2-carboxylic acid structure, α,β-unsaturated amide moieties at the 3-position of the indole ring are important for enhancing potency. nih.gov
The carboxamide group, at either the C2 or C3 position, has been shown to be a versatile functional group that can engage in hydrogen bonding with a variety of enzymes and proteins, leading to inhibitory activity. nih.gov This flexibility allows for both hydrophobic and polar interactions, making it a key feature in the design of new inhibitors. nih.gov In the development of HIV-1 fusion inhibitors targeting glycoprotein (B1211001) 41, SAR studies have defined the shape, charge, and hydrophobic contact surface required for fitting into the hydrophobic pocket of the protein. nih.gov
The following tables present a summary of the structure-activity relationships for various indole-2-carboxylic acid derivatives, highlighting the impact of different substitutions on their inhibitory activity.
Table 1: SAR of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
| Compound | Modification | Target | IC₅₀ (µM) | Key Insights | Reference |
|---|---|---|---|---|---|
| 3 | Parent Indole-2-carboxylic acid | HIV-1 Integrase | >50 | Baseline activity, scaffold for optimization. | mdpi.com |
| 15 | C3-long chain p-trifluorophenyl | HIV-1 Integrase | 9.42 | Introduction of long-chain at C3 improves activity. | mdpi.com |
| 18 | C3-long chain o-fluorophenyl | HIV-1 Integrase | 7.63 | Demonstrates the positive effect of C3 substitution. | mdpi.com |
| 20a | C3-long branch, C6-halogenated benzene | HIV-1 Integrase | 0.13 | Combination of C3 and C6 modifications significantly increases potency. | mdpi.com |
| 17a | C6-halogenated benzene ring | HIV-1 Integrase | 3.11 | C6 substitution enhances binding through π-π stacking. | rsc.orgnih.gov |
| 10a | Lengthened C3 substituent, hydrolyzed ester | HIV-1 Integrase | 10.55 | Free carboxyl at C2 is crucial for activity. | rsc.org |
| 9a/9b | Lengthened C3 substituent, esterified C2 | HIV-1 Integrase | Inactive | Esterification of C2 carboxyl abolishes inhibitory effect. | nih.govrsc.org |
Table 2: SAR of Indole-2-Carboxylic Acid Derivatives as IDO1/TDO Inhibitors
| Compound | Modification | Target | IC₅₀ (µM) | Key Insights | Reference |
|---|---|---|---|---|---|
| 9o-1 | 6-acetamido substitution | IDO1 | 1.17 | 6-acetamido group leads to potent dual inhibition. | nih.gov |
| 9o-1 | 6-acetamido substitution | TDO | 1.55 | 6-acetamido group leads to potent dual inhibition. | nih.gov |
| 9p-O | para-benzoquinone derivative | IDO1 & TDO | Double-digit nM | Oxidation product shows strong inhibition. | nih.gov |
Table 3: SAR of Indole-2-Carboxylic Acid Derivatives as CysLT₁ Antagonists
| Compound | Modification | Target | IC₅₀ (µM) | Key Insights | Reference |
|---|---|---|---|---|---|
| 1 | Parent indole derivative | CysLT₁ | 0.66 | Micromolar antagonist activity. | nih.gov |
| 17k | α,β-unsaturated amide at C3 | CysLT₁ | 0.0059 | Moiety at C3 position significantly improves potency. | nih.gov |
These findings collectively highlight the importance of the indole carboxylic acid scaffold and demonstrate how systematic modifications can lead to potent and selective agents for a variety of biological targets. The mechanistic understanding derived from these SAR studies provides a rational basis for the future design of novel therapeutics based on the indole nucleus.
Advanced Research Applications of 1h Indole 2,4,6 Tricarboxylic Acid in Materials Science and Chemical Biology
Utilization as a Building Block in Complex Organic Synthesis
The strategic placement of three carboxylic acid groups on the indole (B1671886) core endows 1H-indole-2,4,6-tricarboxylic acid with significant potential as a versatile precursor in the synthesis of elaborate organic molecules. These acidic moieties serve as handles for a wide range of chemical transformations, enabling the construction of more intricate structures.
Indole derivatives are fundamental starting materials for synthesizing more complex, often fused, heterocyclic systems. rsc.orgresearchgate.net The indole nucleus itself can be constructed through various classic methods, such as the Fischer, Bischler, and Madelung syntheses, and modern variations often employ metal-catalyzed cyclizations. organic-chemistry.org Once formed, the indole ring can undergo further reactions to build larger, polycyclic frameworks.
The presence of carboxylic acid groups, as in this compound, provides convenient points for annulation reactions. For instance, these groups can be converted to esters, amides, or acid chlorides, which can then participate in intramolecular cyclizations to form new rings fused to the indole core. The C2-carboxylic acid is particularly well-positioned for cyclization reactions involving the indole nitrogen or the C3 position, leading to the formation of novel polycyclic indole alkaloids and their analogues. nih.gov The carboxylic acids at the 4 and 6 positions on the benzene (B151609) ring portion of the indole offer pathways to create extended conjugated systems or to attach other molecular fragments, further diversifying the accessible heterocyclic scaffolds.
Macrocycles containing the indole moiety are of significant interest due to their diverse biological activities and applications in supramolecular chemistry. arkat-usa.orgmdpi.com The synthesis of these large-ring systems often relies on metal-catalyzed cross-coupling reactions or macrolactamization/macrolactonization strategies. mdpi.com
This compound is an ideal starting point for such constructions. The carboxylic acid groups can be readily transformed into reactive esters or amides. For example, linking two molecules of an indole derivative through a diether or diamine chain sets the stage for a double intramolecular cyclization to form a macrocycle. arkat-usa.org A key strategy in forming indole-containing macrocycles is the creation of a 2,2'-diindolylmethane linkage, which can be achieved via an acid-catalyzed reaction with an aldehyde. arkat-usa.org
Furthermore, the formation of an N-acylindole via intramolecular cyclization between the indole nitrogen and one of the carboxylic acid groups (or a derivative thereof) is a potential pathway to macrocyclization, particularly if the carboxylic acid is part of a long chain tethered to another point on the molecule. This approach, along with transition metal-catalyzed methods like Ring-Closing Metathesis (RCM) or palladium-catalyzed C-H activation, provides a powerful toolkit for assembling complex indole-based macrocycles from precursors derived from this compound. mdpi.com
Interactive Data Table: Synthetic Pathways to Indole-Based Structures
| Synthetic Target | Key Precursor Functionality | Common Reaction Type | Potential Role of this compound |
| Advanced Heterocycles | Carboxylic Acids, Amides, Esters | Intramolecular Cyclization, Annulation | Serves as a multifunctional scaffold for building fused ring systems. |
| Macrocyclic Structures | Di-esters, Di-amides, Olefins | Macrolactonization, Macrolactamization, RCM, C-H Activation | Acts as a rigid building block with multiple points for linker attachment and cyclization. mdpi.com |
| 2,2'-Diindolylmethanes | Activated Indole | Acid-Catalyzed Condensation with Aldehydes | The tricarboxylic acid can be modified to create precursors for macrocyclic diindolylmethanes. arkat-usa.org |
Applications in Functional Materials Research
The field of materials science has seen a surge in the use of well-defined organic molecules as building blocks for functional materials. Metal-Organic Frameworks (MOFs) are a prime example, where organic linkers and metal ions assemble into highly porous, crystalline structures. nih.govyoutube.com this compound, with its rigid aromatic structure and multiple coordination sites, is an excellent candidate for such an organic linker.
MOFs are renowned for their exceptionally high surface areas and tunable pore sizes, making them promising materials for gas storage and separation. youtube.com The structure and functionality of the organic linker are critical in determining the properties of the resulting MOF.
By using this compound as a linker, a three-dimensional coordination polymer can be formed where the carboxylate groups coordinate to metal ion clusters. youtube.com The inherent porosity of the resulting framework can be tailored by the choice of metal ion and synthesis conditions. The indole nitrogen atom within the linker could also potentially interact with certain gas molecules, such as CO2, enhancing selective adsorption. The defined pore environment of a MOF built with this linker could be exploited for separating gases based on size, shape, or chemical affinity.
MOFs can serve as highly effective heterogeneous catalysts. nih.goved.ac.uk Catalytic sites can be introduced in several ways: the metal nodes themselves can be catalytically active, functional groups on the organic linker can act as catalysts, or guest catalytic species can be encapsulated within the MOF pores. nih.gov
A MOF constructed from this compound could exhibit catalytic activity in several ways. The metal-connecting points could act as Lewis acid sites. nih.gov Furthermore, the indole ring itself is an electron-rich aromatic system that can participate in or influence catalytic reactions occurring within the pores. For example, the confined space of a MOF can be used to control the regioselectivity of reactions, such as the C3-formylation of indole. rsc.org By incorporating this tricarboxylic acid linker, a robust, recyclable, and potentially shape-selective catalyst could be developed for various organic transformations. ed.ac.uk
The photophysical properties of coordination compounds and MOFs are of great interest for applications in sensing, bioimaging, and lighting. nih.govnih.gov Luminescence in these materials can originate from the metal ion, the organic linker, or charge transfer events between them. nih.govresearchgate.net
The indole scaffold is inherently luminescent. When this compound is incorporated as a linker into a coordination compound or MOF, the resulting material is expected to exhibit linker-based luminescence. researchgate.net The emission properties can be modulated by the choice of the coordinated metal ion. For instance, coordination to heavy metals can enhance phosphorescence, while coordination to lanthanides could lead to antenna effects where the linker absorbs light and transfers the energy to the metal, resulting in sharp, metal-based emission. nih.govresearchgate.net The specific coordination environment and the rigidity of the resulting framework can significantly impact the luminescent quantum yield and lifetime. researchgate.net While magnetic properties are primarily dictated by the choice and arrangement of metal ions, the organic linker can mediate magnetic exchange interactions between metal centers.
Role as Chemical Biology Probes
Chemical probes are essential tools for dissecting complex biological processes at the molecular level. The design of such probes often requires a scaffold that can be readily functionalized to introduce reporter groups, reactive moieties, and elements for modulating solubility and cell permeability, without compromising the core interaction with the biological target. This compound presents a promising scaffold for such endeavors.
The synthesis of derivatives from a core scaffold is fundamental to creating effective chemical biology probes. The multiple carboxylic acid groups on this compound allow for differential functionalization, enabling the attachment of various chemical reporters or interaction modules. Established synthetic methodologies for indole-2-carboxylic acids can be adapted for this purpose. For instance, amide coupling reactions, a common strategy in medicinal chemistry, can be employed to attach fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking agents to one or more of the carboxyl groups. mdpi.com
The synthesis of such derivatives would likely begin with the protection of two of the three carboxylic acid groups, allowing for selective modification of the remaining one. Subsequent deprotection and functionalization of the other carboxyl groups would yield multifunctional probes. Synthetic routes such as the Fischer indole synthesis or Vilsmeier-Haack formylation could be hypothetically utilized to build the core indole tricarboxylic acid structure with desired initial modifications. nih.govnih.gov
Table 1: Hypothetical Probe Derivatives of this compound and Their Potential Applications
| Derivative | Functional Group Attached | Potential Application |
| Mono-amide with a fluorescent dye (e.g., fluorescein) | Fluorescein isothiocyanate (FITC) | Visualizing the subcellular localization of a target protein. |
| Di-amide with a biotin tag and a photo-crosslinker | Biotin-amine and a diazirine derivative | Identifying binding partners through affinity purification and photo-affinity labeling. |
| Tri-ester with varying alkyl chains | Methyl, Ethyl, Butyl esters | Studying the influence of lipophilicity on cell permeability and target engagement. |
The indole scaffold itself is known to participate in a variety of biological interactions, and the presence of a carboxylic acid at the C2 position has been shown to be critical for certain biological activities, such as the activation of AMP-activated protein kinase (AMPK). nih.gov This suggests that probes built upon the this compound framework could be designed to investigate pathways involving enzymes that recognize carboxylated aromatic heterocycles.
The electron-rich indole ring is capable of participating in π-π stacking interactions, which are crucial for the binding of molecules to proteins and nucleic acids. nih.gov The carboxylate groups of this compound can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins or with the phosphate (B84403) backbone and nucleobases of DNA and RNA.
The study of indole derivatives interacting with biomolecules is an active area of research. For example, indole-based compounds have been shown to interact with Human Serum Albumin (HSA) and DNA. rsc.org These interactions can be studied using biophysical techniques such as fluorescence spectroscopy to determine binding affinities and modes of interaction. The tricarboxylic acid nature of the target compound would likely lead to strong interactions with positively charged pockets on protein surfaces or with the major and minor grooves of DNA.
Furthermore, the indole nucleus is a key component of the amino acid tryptophan, which plays a significant role in protein structure and function, often being found in the active sites of enzymes involved in electron transfer pathways. mdpi.com Derivatives of this compound could serve as mimics of tryptophan-containing peptides to probe the binding sites of various enzymes and receptors at a fundamental level.
Environmental Chemistry Perspectives (e.g., heavy metal complexation)
The presence of multiple carboxylic acid groups makes this compound an excellent candidate for applications in environmental chemistry, particularly for the complexation of heavy metal ions. Carboxylate groups are effective ligands for a wide range of metal ions, and the rigid indole backbone can pre-organize these groups for efficient chelation.
Research on simpler indole carboxylic acids has demonstrated their ability to coordinate with divalent metal ions such as Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, and Zn²⁺. tandfonline.comresearchgate.net These studies suggest that the coordination primarily involves the carboxylic acid groups. researchgate.net It is therefore highly probable that this compound, with its three carboxylate moieties, would be an even more potent chelating agent for heavy metals.
This property opens up possibilities for its use in several environmental applications:
Heavy Metal Sensing: Indole-based fluorescent sensors have been developed for the detection of heavy metal ions. researchgate.net The binding of a metal ion to the sensor can induce a change in its fluorescence properties, allowing for sensitive and selective detection. This compound could be functionalized with a fluorophore to create a ratiometric sensor for specific heavy metals.
Metal-Organic Frameworks (MOFs) for Pollutant Removal: MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gove3s-conferences.org Their high porosity and tunable chemical properties make them promising for the adsorption and removal of environmental pollutants, including heavy metals. sciopen.com this compound is an ideal candidate for a linker in the synthesis of novel MOFs. The resulting indole-based MOFs could exhibit high selectivity and capacity for the capture of heavy metal ions from contaminated water. An indole-based aerogel has already shown significant promise for the removal of heavy metals from water through complexation and cation-π interactions. rsc.org
Table 2: Potential Heavy Metal Complexation Applications of this compound
| Application | Proposed Mechanism | Potential Advantage |
| Heavy Metal Remediation | Formation of stable, insoluble complexes with heavy metal ions in aqueous solutions. | High chelation efficiency due to three carboxylate groups, leading to effective removal from water. |
| Selective Metal Extraction | Differential binding affinities for various metal ions based on their size, charge, and coordination preferences. | Potential for separating and recovering valuable or toxic metals from industrial wastewater. |
| Component of MOFs | Acts as a multidentate organic linker to build porous frameworks for adsorbing heavy metals. | Creates a stable, high-capacity material for water purification systems. rsc.org |
The development of materials based on this compound for environmental applications represents a promising avenue of research, leveraging the unique combination of the indole scaffold and multiple chelating groups to address challenges in pollution monitoring and remediation.
Conclusions and Outlook for Research on 1h Indole 2,4,6 Tricarboxylic Acid
Summary of Key Academic Contributions and Discoveries
Detailed academic contributions and discoveries specifically focused on 1H-indole-2,4,6-tricarboxylic acid are sparse in publicly accessible scientific literature. The compound is cataloged by several chemical suppliers, confirming its synthesis and commercial availability.
| Property | Value | Source |
| Chemical Name | This compound | chemicalbook.comchemicalbook.com |
| CAS Number | 1000341-50-3 | chemicalbook.comchemicalbook.com |
| Molecular Formula | C11H7NO6 | chemicalbook.comchemicalbook.com |
This table contains the basic identification information available for this compound.
While direct research on this tricarboxylic acid is not prominent, the broader field of indole (B1671886) carboxylic acids is rich with discoveries. For instance, various indole-2-carboxylic acid derivatives have been synthesized and evaluated for a range of biological activities. nih.gov These activities often stem from the indole scaffold's ability to mimic protein structures. nih.gov The synthesis of N-substituted indole-3-carboxylic acid derivatives has also been a significant area of research, employing methods like copper-catalyzed intramolecular amination. acs.org
Remaining Challenges and Open Questions in the Field
The primary challenge concerning this compound is the fundamental lack of published research. This gap in the literature gives rise to several open questions:
Synthetic Pathways: What are the most efficient and scalable methods for the synthesis of this compound? While general methods for producing indole acids exist, such as the condensation of a tricarboxylic acid ester with phenylhydrazine (B124118), specific methodologies for this compound are not detailed. google.com
Physicochemical Properties: What are the detailed physicochemical properties of this compound, such as its solubility, pKa values, and crystalline structure? This data is crucial for any potential application.
Biological Activity: Does this compound exhibit any significant biological activity? The presence of multiple carboxylic acid groups could allow for unique interactions with biological targets.
Coordination Chemistry: How does this molecule behave as a ligand in coordination chemistry? The multiple carboxylic acid groups could act as chelating agents for metal ions.
Prospective Research Avenues for this compound Chemistry
The lack of existing research presents a clear opportunity for foundational studies on this compound. Prospective research avenues include:
Development of Synthetic Methodologies: A systematic investigation into the synthesis of this compound would be a valuable contribution. This could involve adapting known methods for creating indole carboxylic acids or developing novel routes.
Characterization and Property Analysis: A thorough characterization of the compound's structural, physical, and chemical properties is a necessary first step for any further research.
Screening for Biological Activity: Given the wide range of biological activities associated with indole derivatives, screening this compound against various biological targets could uncover novel therapeutic potential. nih.gov
Materials Science Applications: Polycarboxylic acids are often used in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The rigid structure of the indole nucleus combined with the three carboxylic acid groups could make it an interesting building block for novel materials.
Interdisciplinary Significance of Polycarboxylic Indole Research
The study of polycarboxylic indoles, including this compound, holds potential significance across multiple scientific disciplines:
Medicinal Chemistry: Indole derivatives are a well-established class of pharmacophores. nih.gov The introduction of multiple carboxylic acid groups can significantly alter a molecule's solubility, polarity, and ability to interact with biological targets, potentially leading to new classes of drugs.
Materials Science: As mentioned, polycarboxylic acids are key components in the design of porous materials like MOFs. The unique geometry and electronic properties of an indole-based tricarboxylic acid could lead to materials with novel catalytic, separation, or gas storage properties.
Supramolecular Chemistry: The ability of the carboxylic acid groups to form hydrogen bonds and coordinate with metal ions makes this compound a candidate for the construction of complex supramolecular assemblies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H-indole-2,4,6-tricarboxylic acid, and how can reaction conditions be tailored to improve yield?
- Methodology : Synthesis typically involves multi-step reactions starting from substituted indole precursors. For example, outlines a reflux method using acetic acid and sodium acetate to condense 3-formyl-1H-indole-2-carboxylic acid with thiazolidinone derivatives. Adjusting reaction time (2.5–5 h) and stoichiometric ratios (1.0–1.1 equiv of reactants) can optimize yields. Recrystallization in acetic acid is recommended for purification .
- Characterization : Post-synthesis, techniques like NMR and HPLC are critical. highlights the use of predicted pKa (4.21) and density (1.616 g/cm³) for structural validation, while melting point analysis (284–287°C) confirms purity .
Q. How can researchers address discrepancies in reported melting points for structurally related indole tricarboxylic acids?
- Analysis : Variations in melting points (e.g., 256–259°C for indole-6-carboxylic acid in vs. 284–287°C for indole-2,5-dicarboxylic acid in ) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography can resolve these discrepancies by identifying crystal packing differences .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Approach : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard. recommends recrystallization from acetic acid for thiazolidinone-indole hybrids, a method adaptable to tricarboxylic derivatives. Purity validation via HPLC (>95%) ensures reproducibility .
Advanced Research Questions
Q. How do electronic and steric effects of the tricarboxylic acid substituents influence coordination chemistry with transition metals?
- Insights : demonstrates that pyridine-2,4,6-tricarboxylic acid forms stable Co(II)/Ni(III) coordination polymers via carboxylate-metal binding. For this compound, the indole nitrogen and carboxyl groups may enable diverse coordination modes, impacting magnetic and catalytic properties. DFT calculations can model charge distribution and binding affinity .
Q. What strategies mitigate competing side reactions during functionalization of the indole core in this compound?
- Optimization : Selective protection of carboxylic acid groups (e.g., esterification) is critical. details DMAP-mediated dual cyclization in water to avoid unwanted hydrolysis. For electrophilic substitutions (e.g., halogenation), directing groups like methyl or methoxy substituents (as in ) can enhance regioselectivity .
Q. How can structure-activity relationships (SARs) guide the design of bioactive indole tricarboxylic acid derivatives?
- SAR Framework : and highlight indole derivatives' roles as enzyme inhibitors or antimicrobial agents. Introducing electron-withdrawing groups (e.g., nitro, halogens) at specific positions can modulate bioactivity. In vitro assays (e.g., MIC for antimicrobial activity) paired with molecular docking studies (e.g., targeting β-lactamases) validate SAR hypotheses .
Q. What are the challenges in characterizing the supramolecular assembly of this compound in solid-state materials?
- Techniques : Single-crystal X-ray diffraction is ideal for elucidating hydrogen-bonding networks and π-π stacking. ’s structural data for terphenyl-dicarboxylic acid analogs suggest that tricarboxylic variants may form 3D frameworks. Pair with TGA/DSC to assess thermal stability .
Methodological Notes
- Synthesis : Prioritize reflux conditions with sodium acetate catalysis for condensation reactions ( ).
- Characterization : Combine HR-MS () and FT-IR ( ) for functional group analysis.
- Computational Tools : Use software like Gaussian for modeling electronic properties ( ) or AutoDock for binding studies ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
